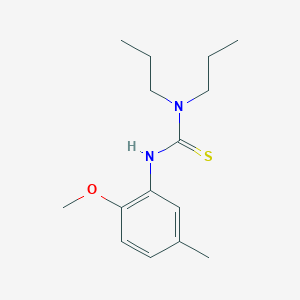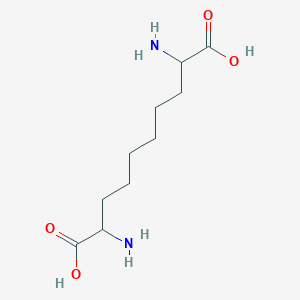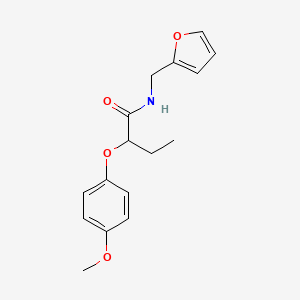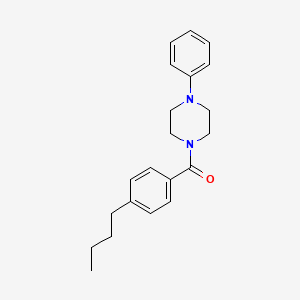![molecular formula C19H22N2O5S B4713876 methyl 2-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4713876.png)
methyl 2-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate has been extensively studied for its use as a local anesthetic in various medical procedures. It has been used in dental procedures, minor surgical procedures, and epidural anesthesia. This compound has also been studied for its use in pain management. Studies have shown that this compound is effective in reducing pain in patients undergoing various medical procedures.
Wirkmechanismus
Target of Action
The primary target of the compound “methyl 2-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate” is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its sulfonyl and amino functional groups .
Mode of Action
Without specific information on the compound’s target, it’s challenging to detail its mode of action. This binding could alter the target’s conformation or activity, leading to downstream effects .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical reactions, such as electrophilic aromatic substitution .
Pharmacokinetics
Its molecular weight (30535 g/mol ) suggests it could be absorbed orally. Its sulfonyl and amino groups might undergo metabolic transformations, potentially affecting its distribution and excretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its activity .
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate has several advantages for use in lab experiments. It is a potent local anesthetic that is effective in reducing pain in animal models. It is also relatively easy to administer and has a low toxicity profile. However, this compound has some limitations for use in lab experiments. It has a short duration of action, which can make it difficult to use in experiments that require longer periods of anesthesia. It also has a narrow therapeutic index, which means that the difference between the effective dose and toxic dose is small.
Zukünftige Richtungen
There are several future directions for research on methyl 2-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate. One area of research is the development of new formulations of this compound that have a longer duration of action. Another area of research is the development of new delivery methods for this compound, such as transdermal patches or sustained-release formulations. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, particularly in different animal models. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in long-term use and in different patient populations.
Conclusion
This compound, or this compound, is a local anesthetic that is widely used in medical procedures. It has been extensively studied for its use in pain management and has shown to be effective in reducing pain in patients undergoing various medical procedures. This compound has both advantages and limitations for use in lab experiments and there are several future directions for research on this compound. Overall, this compound is an important compound in the field of medicine and has the potential to be used in a wide range of applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[3-[4-(ethylsulfamoyl)phenyl]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-20-27(24,25)15-11-8-14(9-12-15)10-13-18(22)21-17-7-5-4-6-16(17)19(23)26-2/h4-9,11-12,20H,3,10,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWGEINMGJDOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4713794.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4713795.png)


![N-isopropyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4713814.png)

![N-(3,5-dimethylphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4713834.png)

![4-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4713846.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4713851.png)
![3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713865.png)

![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4713878.png)
